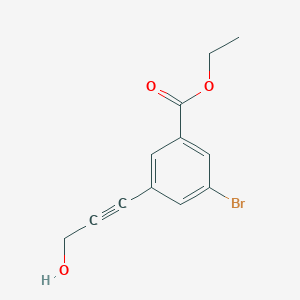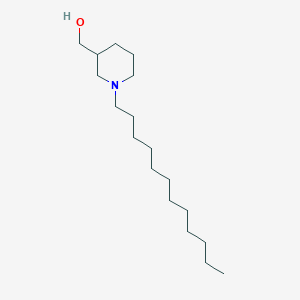
(1-Dodecylpiperidin-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Dodecylpiperidin-3-YL)methanol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and the dodecyl group is a long-chain alkyl group with twelve carbon atoms The methanol group is attached to the third position of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Dodecylpiperidin-3-YL)methanol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Dodecyl Group: The dodecyl group can be introduced via alkylation reactions using dodecyl halides.
Attachment of Methanol Group: The methanol group can be introduced through reduction reactions involving appropriate intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Dodecylpiperidin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the production of materials with specific properties, such as surfactants or lubricants.
Mécanisme D'action
The mechanism of action of (1-Dodecylpiperidin-3-YL)methanol would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Dodecylpiperidin-4-YL)methanol: Similar structure but with the methanol group attached to the fourth position of the piperidine ring.
(1-Dodecylpiperidin-3-YL)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1-Dodecylpiperidin-3-YL)methanol is unique due to the specific positioning of the methanol group on the piperidine ring and the presence of the long dodecyl chain. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
189511-26-0 |
|---|---|
Formule moléculaire |
C18H37NO |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
(1-dodecylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-18(16-19)17-20/h18,20H,2-17H2,1H3 |
Clé InChI |
DHCXSZBBYGQAOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1CCCC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
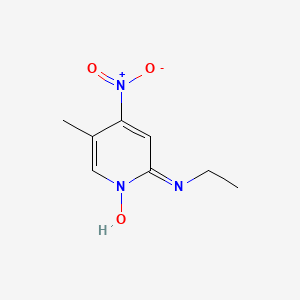
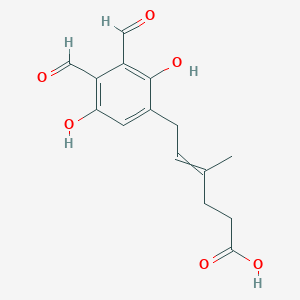
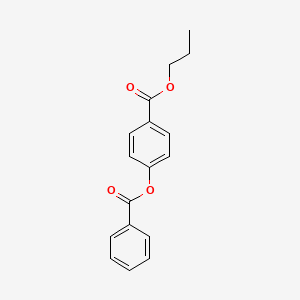

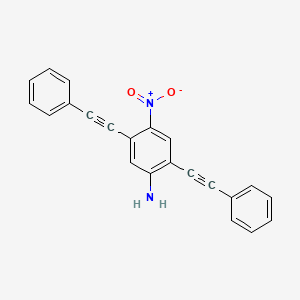

![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
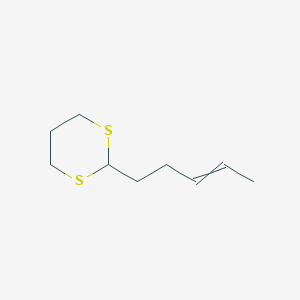
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
